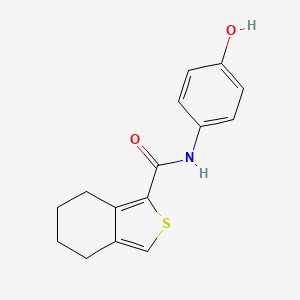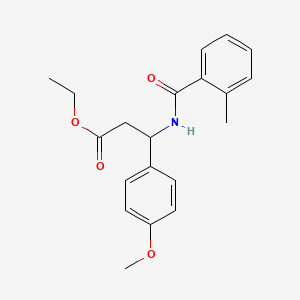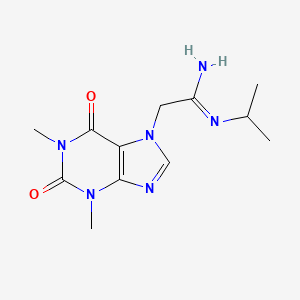![molecular formula C18H14F2N2 B15005376 4-(2,3-difluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15005376.png)
4-(2,3-difluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-difluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties . This particular compound features a unique structure with a pyrrolo ring fused to a benzodiazepine core, which may contribute to its distinct pharmacological profile.
準備方法
The synthesis of 4-(2,3-difluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate aminobenzophenone precursor with a suitable reagent under specific reaction conditions . For example, the reaction of 2,3-difluoroaniline with a benzophenone derivative in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) can yield the desired benzodiazepine compound . Industrial production methods often utilize continuous flow chemistry to enhance the efficiency and scalability of the synthesis .
化学反応の分析
4-(2,3-difluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) . Substitution reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3) . Major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted benzodiazepines .
科学的研究の応用
In chemistry, it serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds . In biology, it has been investigated for its potential as a therapeutic agent due to its pharmacological properties . In medicine, it may be explored for its anxiolytic, sedative, and anticonvulsant effects . Additionally, its unique structure makes it a candidate for studying structure-activity relationships and developing new benzodiazepine derivatives .
作用機序
The mechanism of action of 4-(2,3-difluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system . By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons . This results in the compound’s anxiolytic, sedative, and anticonvulsant effects . The molecular targets and pathways involved in its action are similar to those of other benzodiazepines .
類似化合物との比較
4-(2,3-difluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can be compared with other benzodiazepine derivatives such as diazepam, clonazepam, and alprazolam . While these compounds share a common benzodiazepine core, the presence of the pyrrolo ring and the difluorophenyl group in this compound imparts unique pharmacological properties . For instance, the difluorophenyl group may enhance its binding affinity to the GABA-A receptor, potentially leading to increased potency . Similar compounds include 7-chloro-5-(2,6-difluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione and 7-chloro-5-(2,6-difluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one .
特性
分子式 |
C18H14F2N2 |
|---|---|
分子量 |
296.3 g/mol |
IUPAC名 |
4-(2,3-difluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H14F2N2/c19-14-7-3-6-13(17(14)20)18-16-9-4-10-22(16)15-8-2-1-5-12(15)11-21-18/h1-10,18,21H,11H2 |
InChIキー |
XEZKNBOSTNZURO-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=C(C(=CC=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-N,N-dibenzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15005297.png)

![N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide](/img/structure/B15005306.png)
![8-(2,3-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B15005312.png)
![2-[(2,6-Difluoropyrimidin-4-yl)amino]acetic acid](/img/structure/B15005326.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B15005338.png)
![1-[2-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15005342.png)
![(16Z)-16-[(5-methylfuran-2-yl)methylidene]androst-5-ene-3,17-diol](/img/structure/B15005346.png)
![ethyl (2Z)-4,4,4-trifluoro-3-[(1-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B15005355.png)

![2-[1-benzyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15005384.png)


![1-(2,3-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B15005404.png)
